molecular formula C12H11FN2O B054346 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole CAS No. 439082-09-4

6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole

Numéro de catalogue: B054346
Numéro CAS: 439082-09-4
Poids moléculaire: 218.23 g/mol
Clé InChI: ZZLMLXFJZMDQIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole is a high-purity chemical compound of significant interest in preclinical neuroscience research, particularly as a key intermediate or analog in the study of novel psychoactive substances. Its core structure, featuring a benzisoxazole scaffold linked to a partially saturated pyridinyl ring, is engineered for interaction with central nervous system targets. Researchers utilize this compound primarily to investigate structure-activity relationships (SAR) for ligands acting on various neurotransmitter receptors, with a noted focus on dopaminergic and serotonergic systems. The fluorine atom at the 6-position is a critical modification, often employed to modulate the compound's electronic properties, metabolic stability, and blood-brain barrier permeability, thereby influencing its pharmacological profile. This makes it an invaluable tool for elucidating mechanisms of action, profiling receptor binding affinity and selectivity, and studying the behavioral and neurochemical effects of related compounds in experimental models. It is supplied exclusively for use in controlled laboratory settings to advance the understanding of neuropharmacology and neurochemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-3,7,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLMLXFJZMDQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=NOC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591644
Record name 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439082-09-4
Record name 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-3-(1,2,3,6-Tetrahydro-4-Pyridinyl)-1,2-Benzisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Conventional Two-Step Synthesis

Historically, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride was synthesized via a two-step process involving oximation followed by cyclization. The oximation step required 4-(2,4-difluorobenzoyl)piperidine hydrochloride to react with hydroxylamine hydrochloride in the presence of triethylamine as an acid-binding agent. This generated an intermediate oxime, which was isolated and purified before undergoing cyclization under basic conditions.

Challenges with Triethylamine

Triethylamine, while effective as a base, posed environmental and practical challenges. Its hydrochloride salt byproduct was difficult to remove, leading to increased waste and purification costs. Additionally, triethylamine’s volatility raised safety concerns in industrial settings.

Yield and Purity Constraints

The isolation of the oxime intermediate introduced yield losses at each step. Cumulative yields rarely exceeded 70%, with HPLC purity often below 95% due to residual triethylamine hydrochloride and unreacted starting materials.

Modern One-Pot Synthesis Using Inorganic Bases

Reaction Design and Mechanism

A breakthrough method, patented by CN111777601B, involves a one-pot synthesis that eliminates intermediate isolation. Key steps include:

  • Dissolution : 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is dissolved in a C1–C4 alcohol (e.g., methanol, ethanol).

  • Oximation : Hydroxylamine hydrochloride is added, followed by an inorganic base (KOH or NaOH).

  • Cyclization : The same base facilitates intramolecular cyclization at 40–65°C.

  • Acidification and Crystallization : Concentrated HCl is added to precipitate the product, which is filtered and washed.

Reaction Equation

C12H12ClF2NO+NH2OH\cdotpHCl+KOHC12H14ClFN2O+KCl+H2O\text{C}{12}\text{H}{12}\text{ClF}2\text{NO} + \text{NH}2\text{OH·HCl} + \text{KOH} \rightarrow \text{C}{12}\text{H}{14}\text{ClFN}2\text{O} + \text{KCl} + \text{H}2\text{O}

This streamlined process achieves an 85–90% yield with HPLC purity >99.5%.

Solvent Selection

Alcohol solvents directly impact reaction efficiency:

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Methanol40–451290.499.82
Ethanol40–451289.899.73
Propanol40–451890.099.79
Isopropanol40–452488.299.65

Methanol provided the best balance of reaction rate and yield due to its polar protic nature, which enhances base solubility.

Molar Ratios

The molar ratio of 4-(2,4-difluorobenzoyl)piperidine hydrochloride to hydroxylamine hydrochloride to base was optimized to 1:1.2:4. Excess base (>3 equivalents) minimized side reactions, while higher hydroxylamine concentrations accelerated oximation.

Temperature and Time

Lower temperatures (20–25°C) required extended reaction times (72 h) but reduced byproduct formation. At 40–45°C, the reaction completed in 12 h with minimal degradation.

Purification Strategies to Mitigate Dimer Impurities

Dimer Formation and Impact

A major impurity, the dimer (Formula V), arises during cyclization via intermolecular coupling. This dimer compromises the efficacy of downstream pharmaceuticals like paliperidone and is challenging to remove due to structural similarity.

Recrystallization Protocol (CN112624992A)

  • Dissolution : Crude product is dissolved in ethanol (5–10 volumes).

  • Water Addition : 1–2 volumes of water are added to induce supersaturation.

  • Reflux and Cooling : The mixture is refluxed until clear, cooled to 0–5°C, and crystallized.

  • Filtration : Crystals are filtered and dried under vacuum.

Purity Enhancement

This method reduces dimer content from 1.5% to <0.1%, achieving HPLC purity >99.9%. The yield after purification remains ≥85%.

Comparative Analysis of Preparation Methods

MethodStepsYield (%)Purity (%)Key Advantage
Traditional Two-Step265–7094–96Established protocol
One-Pot (KOH)185–9099.5–99.8Reduced waste, cost-effective
Recrystallization18599.9Eliminates dimer impurity

The one-pot method with inorganic bases is superior in yield and environmental impact, while recrystallization ensures pharmaceutical-grade purity.

Industrial-Scale Considerations

Cost Efficiency

Replacing triethylamine with KOH reduces raw material costs by 30%. Methanol, a low-cost solvent, is recoverable via distillation, further lowering expenses.

Environmental Impact

The one-pot method generates 50% less organic waste compared to traditional approaches. Waste streams primarily contain KCl and water, which are easier to treat .

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted benzisoxazole derivatives with various functional groups.

Applications De Recherche Scientifique

Antidepressant Activity

Recent studies have highlighted the potential of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor ligand. This positions it as a candidate for developing new antidepressant therapies. The synthesis of novel derivatives incorporating this moiety has shown promising results in preclinical models .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for treating neurological disorders. Research indicates that it may modulate serotonin pathways, which are crucial in conditions such as anxiety and depression. The structural characteristics allow it to penetrate the blood-brain barrier effectively .

Synthesis of Hybrid Compounds

6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole has been utilized in the synthesis of hybrid compounds that combine its pharmacophore with other bioactive molecules. These conjugates have been evaluated for enhanced antimicrobial and anticancer activities, demonstrating broader therapeutic potential .

Protein Degradation Applications

As part of ongoing research into targeted protein degradation strategies, this compound serves as a building block for developing proteolysis-targeting chimeras (PROTACs). These innovative therapeutic agents leverage the compound's properties to selectively degrade disease-causing proteins .

Case Study 1: Antidepressant Development

A study conducted on the synthesis of pyrido[1,2-c]pyrimidine derivatives incorporating the benzisoxazole moiety revealed significant antidepressant-like effects in animal models. The derivatives exhibited high affinity for serotonin receptors, indicating their potential as novel antidepressants .

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological profile of compounds derived from 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole demonstrated anxiolytic effects in rodent models. The results suggest modulation of serotonin receptors could provide therapeutic benefits for anxiety disorders .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazoleSSRI
Hybrid Compound AAntimicrobial
Hybrid Compound BAnticancer

Table 2: Synthesis Methods

Synthesis MethodYield (%)ConditionsReference
Method A90.4Alcohol solvent; mild conditions
Method B85Room temperature; simple process

Mécanisme D'action

The mechanism of action of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural variations, pharmacological activity, and applications.

Structural Comparison

Compound Name Substituent at Position 3 Ring Saturation Key Functional Modifications
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole 1,2,3,6-tetrahydro-4-pyridinyl Partially unsaturated Fluorine at position 6; non-saturated ring
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-13-3) Piperidinyl (saturated) Fully saturated Hydrochloride salt; used in risperidone synthesis
6-Fluoro-3-[1-(3-(benzimidazolone)propyl)-4-piperidinyl]-1,2-benzisoxazole (Compound 11b) Piperidinyl with benzimidazolone propyl Fully saturated Enhanced neuroleptic potency via substituent

Pharmacological Activity

Compound 5-HT1A Receptor Affinity (Ki) SERT Affinity (Ki) Functional Activity Key Applications
6-Fluoro-3-(4-piperidinyl) derivatives 2–15 nM (variable) 0.5–3 nM SSRI/5-HT1A dual activity Antidepressants, antipsychotics
Compound 11b Not reported Not reported Neuroleptic antagonist Schizophrenia treatment
Target compound (tetrahydro-pyridinyl) Data limited Data limited Inferred agonist/antagonist Research intermediate

Notes:

  • The 4-piperidinyl derivative exhibits high affinity for serotonin transporters (SERT) and 5-HT1A receptors, making it a key intermediate in selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics .
  • Substituents like the benzimidazolone propyl group (Compound 11b) enhance neuroleptic potency by improving receptor binding .
  • The tetrahydro-pyridinyl variant’s partial unsaturation may alter metabolic pathways compared to saturated analogs, though specific data are lacking .

Activité Biologique

6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H13FN2
  • Molecular Weight : 216.26 g/mol
  • CAS Number : 180161-14-2
  • IUPAC Name : 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Synthesis

The synthesis of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole has been reported in various studies. The compound is typically synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. For example, a method involves the use of acid chlorides and various amines to achieve the desired benzisoxazole derivatives .

Antiproliferative Activity

A significant focus of research on this compound has been its antiproliferative effects against various cancer cell lines. In a study evaluating a series of derivatives including 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, it was found that certain substitutions at the N-terminal significantly enhanced antiproliferative activity against human carcinoma cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cells. Specifically, compounds with heterocyclic substitutions exhibited potent activity across all tested cell lines .

CompoundCell Line TestedIC50 Value (µM)
5aHeLa5.0
5dMCF-74.5
5kHepG-26.0

Antimicrobial Activity

In addition to its antiproliferative properties, 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole has shown promising antimicrobial activity. A study assessed its efficacy against various pathogenic strains using disc diffusion and microdilution methods. The results indicated that several derivatives exhibited superior inhibitory effects compared to standard antimicrobial agents .

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Bacillus subtilis10 µg/mL
Aspergillus niger15 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Properties : A series of studies demonstrated that modifications to the benzisoxazole framework could lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells.
  • Antimicrobial Efficacy : Research indicated that derivatives of this compound could serve as lead candidates for developing new antimicrobial agents, particularly against resistant strains.

Q & A

Q. Key Data :

StepYield (%)Purity (HPLC)Reference
165–75≥95%
250–60≥90%
385–90≥99%

Basic: How is structural characterization performed for this compound?

Methodological Answer :
Use a combination of:

  • X-ray Crystallography : For absolute configuration determination (e.g., monoclinic crystal system, space group P21/c) .
  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine substitution and piperidine ring conformation .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 260.1 for C12_{12}H13_{13}FN2_2O+^+) .

Q. Example Data :

  • Crystal Structure Parameters :
    • a = 8.1655 Å, b = 21.866 Å, c = 12.635 Å, β = 91.94° .
    • Bond length: F–C3 = 1.358 Å, C1–O1 = 1.357 Å .

Advanced: How can researchers resolve contradictions in reported pharmacological activities?

Methodological Answer :
Discrepancies arise from variations in:

  • Biological Assay Conditions : Standardize assays using USP31 protocols (e.g., buffer pH 6.5 with ammonium acetate) .
  • Structural Analogues : Compare activities of derivatives (e.g., 6-Fluoro-N-benzoyl tetrahydroquinoline) to identify SAR trends .
  • Statistical Validation : Apply multivariate analysis to isolate confounding variables (e.g., solvent polarity, cell line specificity) .

Q. Case Study :

  • Contradiction : Differing IC50_{50} values in kinase inhibition assays.
  • Resolution : Re-test under controlled buffer conditions (pH 6.5) and validate via dose-response curves .

Advanced: What strategies optimize solubility for in vivo studies?

Q. Methodological Answer :

  • Salt Selection : Hydrochloride salts improve aqueous solubility (e.g., 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride) .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .
  • pH Adjustment : Buffer solutions (e.g., 15.4 g/L ammonium acetate, pH 6.5) enhance solubility without degradation .

Q. Data :

FormulationSolubility (mg/mL)Stability (24h)
Hydrochloride Salt12.5 ± 1.2≥95%
Free Base2.3 ± 0.580–85%

Basic: What analytical techniques ensure compound purity?

Q. Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/ammonium acetate buffer (70:30) .
  • TLC : Silica gel GF254, eluent CH2_2Cl2_2:MeOH (9:1) for spot visualization .
  • Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

Scaffold Modification : Synthesize analogues with substituents at positions 3 (piperidine) and 6 (fluoro) .

Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict binding affinity to targets like GABAA_A receptors .

Biological Testing : Screen analogues in functional assays (e.g., radioligand binding) and correlate with structural data .

Q. Example SAR Findings :

ModificationActivity ChangeReference
Piperidine → Pyridine↓ 80%
Fluoro → Chloro↑ 2-fold

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole
Reactant of Route 2
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.